4-(4-chloro-3,5-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide
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Description
4-(4-chloro-3,5-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C17H21ClN2O2S and its molecular weight is 352.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of heterocyclic compounds, including those related to 4-(4-chloro-3,5-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide, involves converting various organic acids into the corresponding esters, hydrazides, and thiols. These compounds are further processed to synthesize the target compounds, with structural elucidation performed through NMR, IR, and mass spectral data (Aziz‐ur‐Rehman et al., 2016). Similar methodologies are applied in the synthesis of novel indole-based hybrid oxadiazole scaffolds, demonstrating potent inhibitory potential against specific enzymes (M. Nazir et al., 2018).
Biological Evaluation
Compounds synthesized from related processes have been evaluated for their biological activity, particularly as enzyme inhibitors. For instance, the study of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides revealed their potential as urease inhibitors, showing competitive inhibition with significant Ki values. This suggests their application in therapeutic agent design (M. Nazir et al., 2018). Another study demonstrated the antimicrobial activity of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, indicating moderate effectiveness (A. Farag et al., 2009).
Structural Analysis
X-ray powder diffraction has been used to characterize N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, showing their potential as pesticides. This characterization provides crucial information on their crystalline structure, aiding in the development of effective agrochemicals (E. Olszewska et al., 2011).
Properties
IUPAC Name |
4-(4-chloro-3,5-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S/c1-10-8-14(9-11(2)16(10)18)22-7-5-6-15(21)20-17-19-12(3)13(4)23-17/h8-9H,5-7H2,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZWCQQIQPMDIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCC(=O)NC2=NC(=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.